molecular formula C9H13Cl2NO2 B13457240 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride

2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride

Cat. No.: B13457240
M. Wt: 238.11 g/mol
InChI Key: IBPHWGYFEWEKTJ-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C9H13ClNO2·HCl. It is a derivative of phenoxyethanol, featuring an aminomethyl group and a chlorine atom on the phenyl ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzyl alcohol.

    Aminomethylation: The hydroxyl group is converted to a phenoxy group by reacting with ethylene oxide in the presence of a base, followed by aminomethylation using formaldehyde and ammonium chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic reactions safely.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-[2-(Aminomethyl)-5-chlorophenoxy]acetaldehyde.

    Reduction: Formation of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-amine.

    Substitution: Formation of 2-[2-(Aminomethyl)-5-methoxyphenoxy]ethan-1-ol.

Scientific Research Applications

2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride
  • 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride

Uniqueness

2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.11 g/mol

IUPAC Name

2-[2-(aminomethyl)-5-chlorophenoxy]ethanol;hydrochloride

InChI

InChI=1S/C9H12ClNO2.ClH/c10-8-2-1-7(6-11)9(5-8)13-4-3-12;/h1-2,5,12H,3-4,6,11H2;1H

InChI Key

IBPHWGYFEWEKTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCO)CN.Cl

Origin of Product

United States

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